
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone” is a chemical compound with the CAS Number: 66938-30-5. It has a molecular weight of 281.14 and its linear formula is C14 H10 Cl2 O2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone” is 1S/C14H10Cl2O2/c1-18-11-5-2-9 (3-6-11)14 (17)12-7-4-10 (15)8-13 (12)16/h2-8H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone” is a solid compound . It has a molecular weight of 281.14 . The compound’s linear formula is C14 H10 Cl2 O2 .Scientific Research Applications
Anticancer Potential
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, as a part of the phenstatin family, exhibits significant cytotoxicity against tumor cell lines. It has demonstrated potent effects in inducing cell cycle arrest in the G2/M phase and triggering apoptosis in cancer cells. Its mechanism involves binding to the colchicine site and interfering with the polymerization of microtubules, which is crucial for cell division in cancer cells. This property highlights its potential as an anticancer therapeutic agent (Magalhães et al., 2013).
Environmental Stability
Studies on related compounds such as benzophenone-8 (BP8), which is structurally similar to (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, indicate significant stability in aqueous environments. BP8 shows substantial reactivity towards free available chlorine and is highly photo-stable, suggesting its persistence in environmental contexts (Santos & Esteves da Silva, 2019).
Antifungal Activity
Novel derivatives of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone have been synthesized and demonstrated promising antifungal activities. These findings are significant in the search for new antifungal agents, particularly against resistant strains (Lv et al., 2013).
Antimicrobial and Antioxidant Activities
Methanone derivatives, including those related to (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, have been shown to possess antimicrobial and antioxidant properties. These activities make them relevant in the development of new pharmaceuticals with potential applications in combating microbial infections and oxidative stress-related diseases (Thirunarayanan, 2016).
Potential as Vascular Disrupting Agents
Certain derivatives of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone have exhibited significant antiproliferative activity against cancer cells and possess vascular-disrupting properties. These compounds may offer new avenues for cancer treatment, particularly in targeting tumor vasculature (Chang et al., 2014).
properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVDARQEKWTLFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248386 |
Source


|
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
CAS RN |
66938-30-5 |
Source


|
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

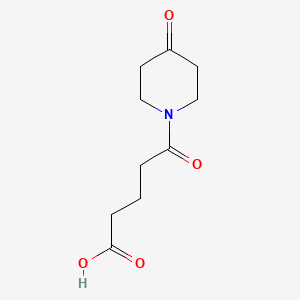
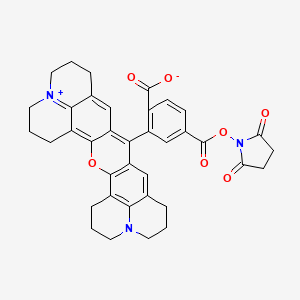
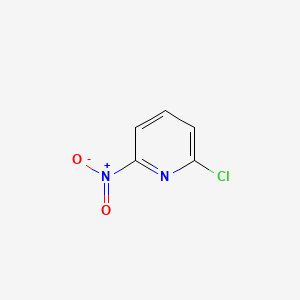
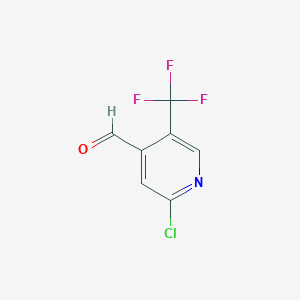
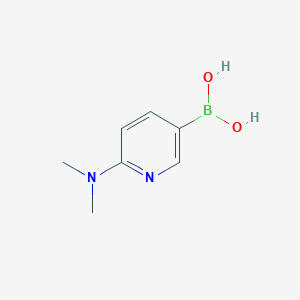
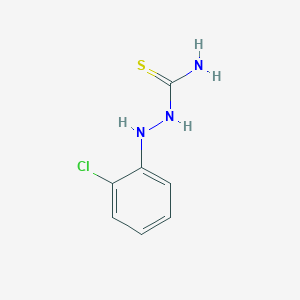
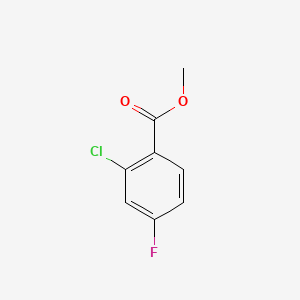
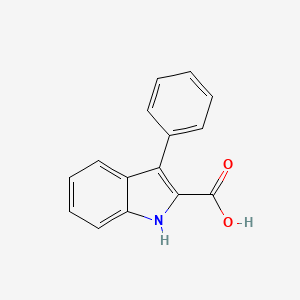
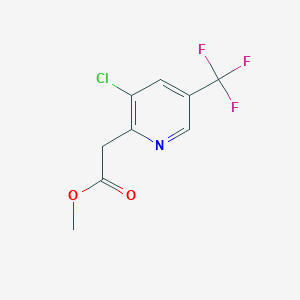
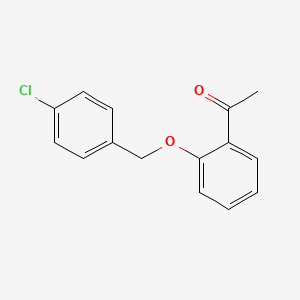
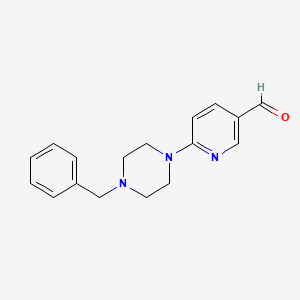
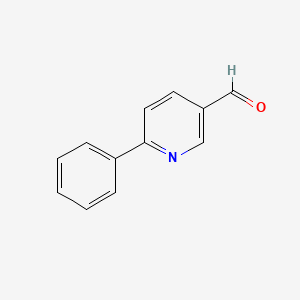
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)